REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:15])[CH2:4][C:5]#[C:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>C(N)CN>[CH2:3]([OH:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[C:13][CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CC#CCCCCCCCC)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(CN)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After another 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
carefully quenched with ice cold water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×60 mL)
|
Type
|
WASH
|
Details
|
The combined ethereal extracts were washed with water (100 mL)
|
Type
|
WASH
|
Details
|
The aqueous wash
|
Type
|
EXTRACTION
|
Details
|
was back extracted with ether (3×60 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC#CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |